molecular formula C18H18N4O4 B11636273 N,N'-bis(2-carbamoylphenyl)butanediamide

N,N'-bis(2-carbamoylphenyl)butanediamide

Cat. No.: B11636273
M. Wt: 354.4 g/mol
InChI Key: KJLBISAQIYTQLH-UHFFFAOYSA-N
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Description

N,N'-bis(2-carbamoylphenyl)butanediamide is a symmetrical alkanediamide derivative characterized by a central butanediamide backbone (four-carbon chain) flanked by two 2-carbamoylphenyl groups at each terminal nitrogen atom. This structural motif enables hydrogen bonding via the carbamoyl (–CONH₂) groups and aromatic π-π interactions, influencing its solubility, crystallinity, and biological activity. The compound’s synthesis typically involves reacting 2-carbamoylaniline with butanedioyl dichloride in a base like pyridine (analogous to methods described in ), yielding products with moderate to high purity .

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N,N'-bis(2-carbamoylphenyl)butanediamide

InChI

InChI=1S/C18H18N4O4/c19-17(25)11-5-1-3-7-13(11)21-15(23)9-10-16(24)22-14-8-4-2-6-12(14)18(20)26/h1-8H,9-10H2,(H2,19,25)(H2,20,26)(H,21,23)(H,22,24)

InChI Key

KJLBISAQIYTQLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-carbamoylphenyl)butanediamide typically involves the reaction of 2-aminobenzamide with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-aminobenzamide+succinic anhydrideN,N’-bis(2-carbamoylphenyl)butanediamide\text{2-aminobenzamide} + \text{succinic anhydride} \rightarrow \text{N,N'-bis(2-carbamoylphenyl)butanediamide} 2-aminobenzamide+succinic anhydride→N,N’-bis(2-carbamoylphenyl)butanediamide

Industrial Production Methods

Industrial production of N,N’-bis(2-carbamoylphenyl)butanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-carbamoylphenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N’-bis(2-carbamoylphenyl)butanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(2-carbamoylphenyl)butanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. The pathways involved may include the inhibition of metalloproteases or other metal-dependent enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N,N'-bis(2-carbamoylphenyl)butanediamide are contextualized below against structurally related alkanediamides and diaryl derivatives. Key comparison criteria include substituent effects, chain length, and bioactivity profiles.

Table 1: Structural and Functional Comparison of Selected Alkanediamides

Compound Name Substituents (R₁, R₂) Chain Length (n) Molecular Weight (g/mol) Key Bioactivity/Application Solubility & Remarks
This compound 2-CONH₂ phenyl 4 (butanediamide) 352.34 Under investigation Moderate aqueous solubility
N,N'-bis(3,4-dichlorophenyl)butanediamide 3,4-Cl₂ phenyl 4 408.22 Inhibits spinach chloroplast O₂ evolution (IC₅₀: 12 µM) Low solubility due to lipophilicity
N,N'-bis(4-ethoxyphenyl)butanediamide 4-OCH₂CH₃ phenyl 4 356.42 Antialgal activity (57.9% inhibition) Enhanced solubility vs. chlorinated analogs
N,N'-bis(2-hydroxyphenyl)butanediamide 2-OH phenyl 4 324.30 Crystallographic model compound High polarity, crystalline solid
Osugacestat (N,N'-bis(trifluoropropyl)butanediamide) 3,3,3-CF₃ propyl 4 526.50 Phase 3 candidate for osteoporosis High lipophilicity, CNS penetration
N,N'-diarylethanediamide (m=2) Variable aryl groups 2 ~280–400 Weak antimycobacterial activity Higher solubility than longer chains

Key Findings:

Chain Length and Bioactivity :

  • Butanediamides (n=4) often exhibit balanced lipophilicity and bioactivity. For example, N,N'-bis(3,4-dichlorophenyl)butanediamide inhibits photosynthetic electron transport in spinach chloroplasts at IC₅₀ = 12 µM, outperforming longer-chain analogs (e.g., hexanediamides, IC₅₀ >50 µM) .
  • Ethanediamides (n=2) show weaker antimycobacterial activity against M. tuberculosis (MIC >128 µg/mL) compared to butanediamides, likely due to reduced membrane permeability .

Substituent Effects :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃): Enhance target binding but reduce solubility. For instance, chlorinated derivatives like N,N'-bis(3,4-dichlorophenyl)butanediamide exhibit potent bioactivity but require organic solvents for dissolution .
  • Electron-donating groups (e.g., –OCH₃, –OH): Improve solubility and crystallinity. N,N'-bis(4-ethoxyphenyl)butanediamide demonstrates 57.9% inhibition of Chlorella vulgaris chlorophyll production, attributed to balanced polarity enabling membrane penetration .

Synthetic Accessibility :

  • Butanediamides are typically synthesized via condensation of alkanedioyl dichlorides with substituted anilines (). Yields range from 60–85%, with purity confirmed by NMR and elemental analysis .
  • Disulfide analogs (e.g., bis(2-carbamoylphenyl) disulfide) require thiol-disulfide exchange reactions, offering divergent reactivity but lower thermal stability .

Pharmacological Potential: Osugacestat, a fluorinated butanediamide, highlights the role of trifluoropropyl groups in enhancing blood-brain barrier penetration for CNS applications . Antitubercular butanediamides remain exploratory; current MIC values (e.g., >64 µg/mL for diaryl derivatives) are inferior to first-line drugs like rifampicin .

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